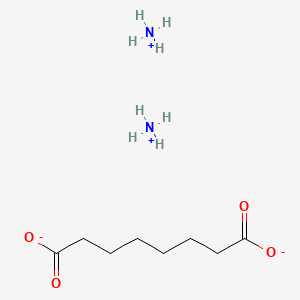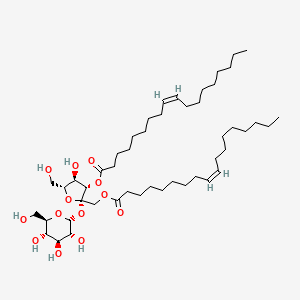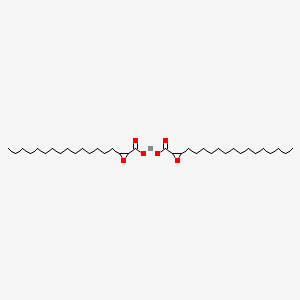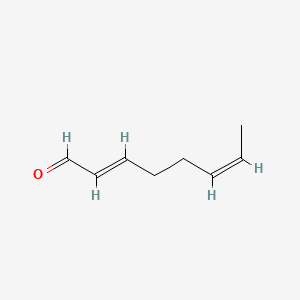
3-Amino-2,3-diphenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,3-diphenylacrylonitrile: is an organic compound with the molecular formula C15H12N2 It is a derivative of acrylonitrile, characterized by the presence of an amino group and two phenyl groups attached to the acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-diphenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a base, followed by the addition of an amine to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzamide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biology and Medicine: The compound has shown potential in anti-cancer research. Studies have demonstrated its ability to reduce cell viability in human breast cancer cell lines (MCF-7), indicating its potential as an anti-tumor agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile, particularly in its anti-cancer activity, involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell growth and survival, leading to the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
2,3-Diphenylacrylonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
3,3-Diphenylacrylonitrile: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 3-Amino-2,3-diphenylacrylonitrile is unique due to the presence of both amino and phenyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
41278-43-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(E)-3-amino-2,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |
InChI Key |
KEKPTCUUOVEUNV-PFONDFGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)


![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)


